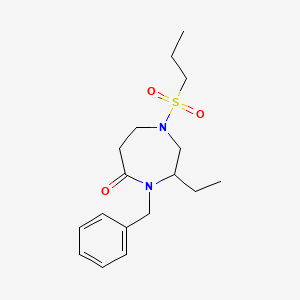
4-benzyl-3-ethyl-1-(propylsulfonyl)-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-3-ethyl-1-(propylsulfonyl)-1,4-diazepan-5-one, also known as BPDZ, is a chemical compound that belongs to the family of diazepanes. It has been extensively studied for its potential applications in the field of neuroscience and pharmacology. BPDZ is a selective ligand for the sigma-1 receptor, which is a protein that is expressed in various tissues, including the brain. Sigma-1 receptors are involved in a wide range of physiological processes, such as pain perception, memory formation, and neuroprotection.
Wirkmechanismus
4-benzyl-3-ethyl-1-(propylsulfonyl)-1,4-diazepan-5-one is a selective ligand for the sigma-1 receptor, which is a protein that is expressed in various tissues, including the brain. Sigma-1 receptors are involved in a wide range of physiological processes, such as pain perception, memory formation, and neuroprotection. The exact mechanism of action of this compound is not fully understood, but it is thought to modulate the activity of sigma-1 receptors, which in turn affects the activity of other proteins and signaling pathways in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitter systems, such as the glutamate and dopamine systems. This compound has also been shown to modulate the activity of various ion channels, such as the voltage-gated calcium channels and the NMDA receptor. Furthermore, this compound has been shown to have anti-inflammatory effects and to modulate the activity of various enzymes, such as cyclooxygenase-2 and nitric oxide synthase.
Vorteile Und Einschränkungen Für Laborexperimente
4-benzyl-3-ethyl-1-(propylsulfonyl)-1,4-diazepan-5-one has several advantages for lab experiments. It is a selective ligand for the sigma-1 receptor, which allows for specific modulation of this receptor without affecting other receptors or proteins. This compound is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to the use of this compound in lab experiments. It has low solubility in water, which can make it difficult to administer to animals or to use in cell culture experiments. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 4-benzyl-3-ethyl-1-(propylsulfonyl)-1,4-diazepan-5-one. One direction is the further characterization of its mechanism of action and its effects on various signaling pathways in the brain. Another direction is the study of its potential use in the treatment of neurodegenerative diseases and psychiatric disorders. Furthermore, the development of new derivatives of this compound with improved pharmacological properties could lead to the development of more effective drugs for these conditions.
Synthesemethoden
The synthesis of 4-benzyl-3-ethyl-1-(propylsulfonyl)-1,4-diazepan-5-one involves several steps, starting from commercially available starting materials. The first step is the reaction between 2-ethyl-4-methylpyridine and benzyl chloride to form 2-benzyl-4-ethylpyridine. This intermediate is then reacted with sodium hydride and propylsulfonyl chloride to form the corresponding propylsulfonyl derivative. The final step involves the cyclization of the propylsulfonyl derivative with ethyl chloroacetate in the presence of sodium ethoxide to form this compound.
Wissenschaftliche Forschungsanwendungen
4-benzyl-3-ethyl-1-(propylsulfonyl)-1,4-diazepan-5-one has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have analgesic effects in animal models of pain. Furthermore, this compound has been studied for its potential use in the treatment of psychiatric disorders, such as depression and anxiety.
Eigenschaften
IUPAC Name |
4-benzyl-3-ethyl-1-propylsulfonyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-12-23(21,22)18-11-10-17(20)19(16(4-2)14-18)13-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDAJZILSFTLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(=O)N(C(C1)CC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(methylthio)acetamide](/img/structure/B5409198.png)
![N~2~-{[5-(2-cyanophenyl)-2-furyl]methyl}-N~1~,N~1~,N~2~-trimethylalaninamide](/img/structure/B5409203.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[2-(methylthio)-4-pyrimidinyl]-1,4-diazepan-5-one](/img/structure/B5409211.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5409213.png)
![1-(1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5409218.png)
![methyl 4-{3-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5409234.png)
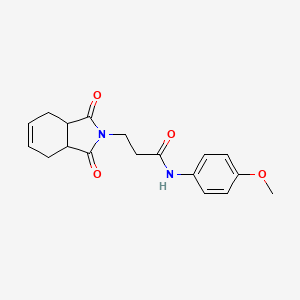
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5409243.png)
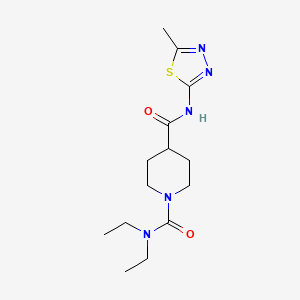
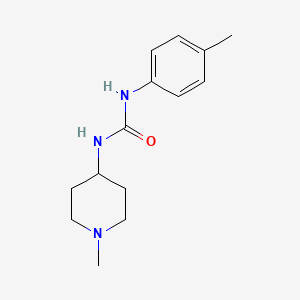

![3-{1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5409265.png)
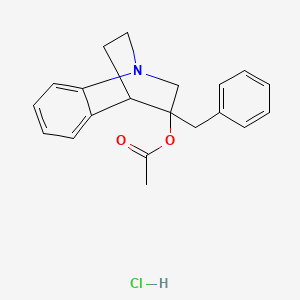
![2-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5409285.png)